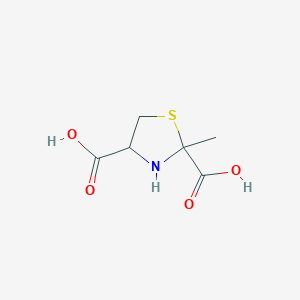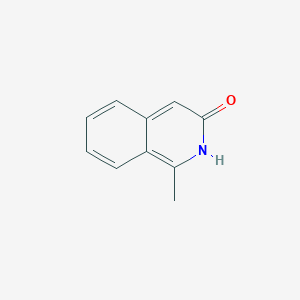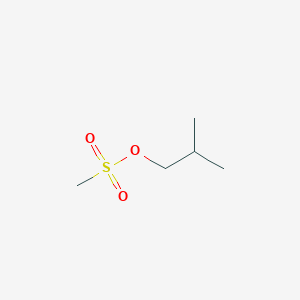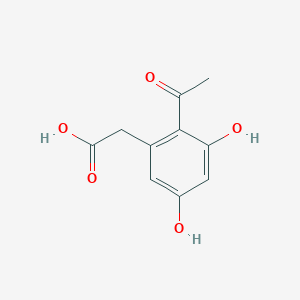![molecular formula C12H15Cl2NO3 B095489 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid CAS No. 17528-53-9](/img/structure/B95489.png)
2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid is a compound known for its significant applications in the field of medicinal chemistry, particularly as an antileukemic agent. This compound is a derivative of phenoxy acetic acid and contains bis(2-chloroethyl)amino groups, which are known for their alkylating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid involves the reaction of phenoxy acetic acid with bis(2-chloroethyl)amine under controlled conditions. The reaction typically requires a solvent such as ethanol or ether and is carried out at a temperature range of 50-70°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and primary amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted products where the bis(2-chloroethyl)amino groups are replaced by other functional groups .
Scientific Research Applications
2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: It is primarily known for its antileukemic properties and is used in the development of chemotherapeutic agents.
Industry: The compound is used in the production of pharmaceuticals, pesticides, and dyes
Mechanism of Action
The mechanism of action of 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid involves its alkylating properties. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in the inhibition of cell division and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another alkylating agent used in chemotherapy.
Melphalan: Similar in structure and function, used in the treatment of multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid is unique due to its specific structure that allows for targeted alkylation of DNA. Its phenoxy acetic acid backbone provides additional stability and specificity in its interactions with biological targets, making it a potent antileukemic agent .
Properties
CAS No. |
17528-53-9 |
|---|---|
Molecular Formula |
C12H15Cl2NO3 |
Molecular Weight |
292.15 g/mol |
IUPAC Name |
2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid |
InChI |
InChI=1S/C12H15Cl2NO3/c13-5-7-15(8-6-14)10-1-3-11(4-2-10)18-9-12(16)17/h1-4H,5-9H2,(H,16,17) |
InChI Key |
IVWVTSYBZDGRSH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OCC(=O)O |
Key on ui other cas no. |
17528-53-9 |
Synonyms |
4-N,N-bis(2-chloroethyl)aminophenoxyacetic acid 4-NNBCAPA |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)




